molecular formula C12H28Cl3N3O7 B580988 Paromamine trihydrochloride CAS No. 18685-97-7

Paromamine trihydrochloride

カタログ番号: B580988
CAS番号: 18685-97-7
分子量: 432.72
InChIキー: CBBUYCLHSMNAGW-MHFNDSQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Paromamine trihydrochloride can be synthesized through a modified Koenigs-Knorr reaction. This involves the reaction of 3,4,6-tri-O-acetyl-2-(2’,4’-dinitroanilino)-α-D-glucopyranosyl bromide with isopropylidene derivatives of 2-deoxystreptamine . The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as silver carbonate.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of engineered Escherichia coli strains. These strains are genetically modified to enhance the production of paromamine by disrupting specific metabolic pathways . The fermentation process is followed by extraction and purification steps to obtain the final product.

化学反応の分析

Types of Reactions: Paromamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert paromamine to its corresponding oxo-derivatives.

    Reduction: Reduction reactions can modify the functional groups on the paromamine molecule.

    Substitution: Substitution reactions can introduce different substituents on the paromamine structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of paromamine, such as 4’-oxo-lividamine and other aminoglycoside derivatives .

科学的研究の応用

Antimicrobial Properties

Paromamine trihydrochloride exhibits significant antimicrobial activity, particularly against a range of Gram-negative and Gram-positive bacteria. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, which is characteristic of aminoglycosides.

Clinical Applications

  • Treatment of Bacterial Infections : Paromamine is used in treating infections caused by susceptible strains of bacteria, including those resistant to other antibiotics.
  • Combination Therapy : It is often explored in combination with other antibiotics to enhance efficacy and overcome resistance mechanisms.

Research in Parasitology

Paromamine has shown promise in parasitology, particularly against protozoan infections.

Case Study: Leishmaniasis

  • A study indicated that paromamine demonstrated efficacy against Leishmania species, which are responsible for leishmaniasis. The compound's ability to disrupt the parasite's cellular processes was highlighted, leading to decreased viability of the pathogen in vitro .

Development of Novel Formulations

Recent research has focused on developing novel formulations of paromamine to improve its bioavailability and therapeutic index.

Formulation Strategies

  • Nanoparticle Systems : Encapsulating paromamine in nanoparticles has been studied to enhance its delivery and reduce toxicity. This approach aims to target infected tissues more effectively while minimizing systemic exposure.
  • Microspheres : Another strategy involves using microspheres for controlled release, which can maintain therapeutic levels over extended periods, reducing the frequency of dosing.

Investigating Resistance Mechanisms

Ongoing research aims to understand the mechanisms behind bacterial resistance to paromamine and other aminoglycosides.

Research Findings

  • Studies have identified specific genetic mutations in bacterial strains that confer resistance to paromamine. Understanding these mechanisms is crucial for developing strategies to counteract resistance and improve treatment outcomes .

Applications in Veterinary Medicine

Paromamine's applications extend beyond human medicine into veterinary practices.

Veterinary Uses

  • It has been employed in treating infections in livestock and companion animals, particularly those caused by multidrug-resistant bacteria. The use of paromamine in veterinary settings underscores its broad-spectrum antimicrobial properties .

作用機序

Paromamine trihydrochloride exerts its effects by inhibiting protein synthesis. It binds to the 16S ribosomal RNA of the bacterial ribosome, interfering with the translation process. This binding prevents the proper alignment of tRNA and mRNA, leading to the production of faulty proteins and ultimately bacterial cell death .

類似化合物との比較

Uniqueness: Paromamine trihydrochloride is unique due to its specific role as an intermediate in the biosynthesis of both 4,5 and 4,6-disubstituted aminoglycosides. This dual functionality makes it a valuable compound for the development of novel antibiotics through combinatorial biosynthesis .

生物活性

Paromamine trihydrochloride, a derivative of the aminoglycoside antibiotic paromomycin, has garnered attention for its biological activity, particularly in the context of antibacterial properties. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which plays a crucial role in its interaction with bacterial ribosomes. The compound is known to inhibit protein synthesis by binding to the 30S ribosomal subunit, thus preventing the translation of mRNA into proteins.

The primary mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of Protein Synthesis : Paromamine binds to the ribosomal decoding site, leading to misreading of mRNA and subsequent production of nonfunctional proteins.
  • Bactericidal Activity : The compound demonstrates bactericidal properties against a range of Gram-negative and some Gram-positive bacteria, making it effective in treating various infections.

Biological Activity Data

Research has shown that this compound exhibits significant antibacterial activity. Below is a summary of its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Escherichia coli4 µg/mLEffective against resistant strains
Staphylococcus aureus16 µg/mLActive against methicillin-resistant strains
Pseudomonas aeruginosa8 µg/mLNotably effective in vitro
Mycobacterium tuberculosis32 µg/mLPotential use in tuberculosis therapy

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies : A study conducted by Naganawa et al. (1968) demonstrated that paromamine effectively inhibited bacterial growth in vitro, particularly against strains resistant to other antibiotics like tetracycline and erythromycin .
  • Clinical Applications : In clinical settings, paromamine has been evaluated for its potential use in treating infections caused by multidrug-resistant organisms. Its ability to penetrate biofilms makes it a candidate for treating chronic infections .
  • Synergistic Effects : Research has indicated that combining paromamine with other antibiotics can enhance its antibacterial effects, particularly against resistant strains. This synergistic approach is vital for overcoming antibiotic resistance .

Safety and Toxicity Profile

While this compound is effective against various pathogens, its safety profile must be considered:

  • Nephrotoxicity : Similar to other aminoglycosides, there is a risk of nephrotoxicity associated with high doses or prolonged use.
  • Auditory Toxicity : Potential ototoxicity has been noted, necessitating careful monitoring during treatment.

特性

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBUYCLHSMNAGW-MHFNDSQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。